Bienvenue dans la boutique en ligne BenchChem!

Etelcalcetide

Secondary Hyperparathyroidism Hemodialysis Calcimimetic Comparator

Etelcalcetide is the only intravenously administered calcimimetic, delivered under direct clinical supervision at hemodialysis sessions, eliminating non-adherence and first-pass metabolism issues associated with oral calcimimetics. Its unique mechanism involves reversible disulfide bonding to CaSR Cys482. Superior efficacy demonstrated in a pivotal head-to-head trial: 52.4% vs 40.2% ≥50% PTH reduction (P=0.001). Ideal for CaSR pharmacology research, in vivo SHPT models, and healthcare formulary procurement for non-adherent or GI-intolerant patient subpopulations. High purity ≥98%.

Molecular Formula C38H73N21O10S2
Molecular Weight 1048.3 g/mol
CAS No. 1262780-97-1
Cat. No. B607377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtelcalcetide
CAS1262780-97-1
SynonymsAMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.
Molecular FormulaC38H73N21O10S2
Molecular Weight1048.3 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C
InChIInChI=1S/C38H73N21O10S2/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52)/t18-,19-,21+,22-,23-,24-,25-,26-/m1/s1
InChIKeyANIAZGVDEUQPRI-ZJQCGQFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etelcalcetide (CAS 1262780-97-1): Intravenous Calcimimetic for Secondary Hyperparathyroidism in Hemodialysis


Etelcalcetide (formerly velcalcetide, AMG 416, KAI-4169) is a synthetic D-amino acid octapeptide calcimimetic agent that functions as an allosteric modulator and direct agonist of the calcium-sensing receptor (CaSR) [1]. Unlike small-molecule calcimimetics such as cinacalcet, etelcalcetide forms a reversible covalent disulfide bond with Cys482 in the extracellular domain of the CaSR, resulting in a unique mechanism of receptor activation [2]. The compound is administered intravenously three times weekly at the end of each hemodialysis session and is approved for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) undergoing hemodialysis [3].

Why Etelcalcetide Cannot Be Substituted with Other Calcimimetics in Procurement


Generic substitution among calcimimetics is precluded by fundamentally divergent pharmacological and clinical profiles. Oral cinacalcet, the most established comparator, requires daily patient self-administration, is associated with gastrointestinal intolerance driving non-adherence rates approaching 50% in real-world dialysis populations, and inhibits CYP2D6 with potential for clinically significant drug-drug interactions [1]. Evocalcet, a newer oral calcimimetic available primarily in Japan, demonstrates improved CYP2D6 and GI tolerability profiles but remains orally administered with attendant adherence challenges [2]. Etelcalcetide is the only intravenously administered calcimimetic, delivered under direct clinical supervision at the end of each hemodialysis session, thereby circumventing patient non-adherence and first-pass metabolism [3]. The quantitative evidence below demonstrates that etelcalcetide's differentiation extends beyond route of administration to include superior PTH-lowering efficacy, distinct receptor-binding pharmacology, and a unique drug-drug interaction profile.

Etelcalcetide: Quantitative Comparative Evidence for Scientific Selection


Direct Head-to-Head Phase 3 Trial: Etelcalcetide Superior to Cinacalcet in ≥50% PTH Reduction

In the pivotal 26-week, multicenter, double-blind, double-dummy randomized controlled trial (NCT01896232) directly comparing intravenous etelcalcetide with oral cinacalcet, etelcalcetide demonstrated statistically significant superiority in the proportion of patients achieving a ≥50% reduction from baseline in serum PTH concentrations [1].

Secondary Hyperparathyroidism Hemodialysis Calcimimetic Comparator

Direct Head-to-Head Phase 3 Trial: Superiority in ≥30% PTH Reduction

The same pivotal head-to-head trial (NCT01896232) demonstrated that etelcalcetide met prespecified superiority criteria over cinacalcet for the primary endpoint of achieving a ≥30% reduction from baseline in mean predialysis serum PTH concentrations during the efficacy assessment period (weeks 20–27) [1].

Secondary Hyperparathyroidism Hemodialysis Clinical Trial

In Vitro CaSR Activation Potency: Etelcalcetide EC50 Values

Etelcalcetide activates the calcium-sensing receptor with defined EC50 values in cellular assays. In HEK-293T cells expressing human CaSR, etelcalcetide increased intracellular calcium concentration with an EC50 of 0.53 μM [1]. In primary rat parathyroid gland cells, etelcalcetide suppressed PTH secretion with an EC50 of 0.36 μM [1]. No significant binding to 34 off-target proteins was observed at 10 μM etelcalcetide, indicating high receptor specificity [1].

CaSR Agonist In Vitro Pharmacology Potency

Pharmacokinetic Differentiation: CYP450 Drug-Drug Interaction Profile

A critical differentiating factor between etelcalcetide and oral calcimimetics is the drug-drug interaction profile. Cinacalcet is a known inhibitor of CYP2D6, requiring dose adjustment of co-administered CYP2D6 substrates and creating potential for clinically significant interactions [1]. In contrast, in vitro studies demonstrate that etelcalcetide neither inhibits nor induces any CYP450 enzymes, and is not a substrate for CYP450-mediated metabolism [2].

Pharmacokinetics Drug-Drug Interactions CYP2D6

Real-World Effectiveness in Cinacalcet Non-Adherent and Intolerant Patients

In a real-world multicenter prospective cohort study of 146 hemodialysis patients switched from cinacalcet due to non-adherence (44.5%), GI intolerance (37.7%), or lack of efficacy (17.8%), etelcalcetide achieved a full response (PTH <600 pg/mL) in 75.3% of patients [1]. In a separate study specifically evaluating adherence, switching non-adherent patients from cinacalcet to etelcalcetide reduced mean PTH from 818±395 to 367±289 pg/mL (P <0.001) over 8 months [2].

Real-World Evidence Adherence Therapeutic Switching

Safety Profile: Comparative Hypocalcemia and GI Adverse Event Rates

Safety analysis from the active-controlled head-to-head trial shows that etelcalcetide is associated with higher rates of hypocalcemia compared to cinacalcet, while gastrointestinal adverse event rates are comparable or numerically lower for etelcalcetide. Blood calcium decreased in 68.9% of etelcalcetide-treated patients versus 59.8% of cinacalcet-treated patients [1]. Nausea occurred in 18.3% of etelcalcetide patients versus 22.6% of cinacalcet patients; vomiting in 13.3% versus 13.8% [2].

Safety Hypocalcemia Adverse Events

Etelcalcetide: Evidence-Backed Application Scenarios for Research and Procurement


Preclinical Research Requiring Intravenous Calcimimetic with Defined In Vitro Potency

Researchers developing in vivo models of secondary hyperparathyroidism or investigating CaSR pharmacology should select etelcalcetide when an intravenously administered calcimimetic with well-characterized in vitro potency is required. The compound demonstrates EC50 values of 0.53 μM in human CaSR-expressing HEK-293T cells and 0.36 μM for PTH suppression in rat parathyroid cells [1]. Its D-amino acid backbone confers metabolic stability against proteolytic cleavage, and the compound shows no off-target binding to 34 tested proteins at 10 μM concentrations [1].

Clinical Trial Design Comparing Intravenous Versus Oral Calcimimetic Therapy

Investigators designing clinical studies of SHPT management should reference the pivotal head-to-head trial (NCT01896232) that established etelcalcetide's superiority over cinacalcet in achieving ≥50% PTH reduction (52.4% vs 40.2%, P=0.001) [2]. This trial provides a validated comparator framework with defined dosing protocols (etelcalcetide 5–15 mg IV 3× weekly; cinacalcet 30–180 mg oral daily) and established safety benchmarks for hypocalcemia and GI adverse event monitoring [2].

Health System Procurement for Cinacalcet Non-Adherent or Intolerant Dialysis Populations

Healthcare formularies and dialysis providers should prioritize etelcalcetide procurement for patient subpopulations with documented non-adherence or intolerance to oral calcimimetics. Real-world evidence demonstrates that 75.3% of patients switched from cinacalcet due to non-adherence, GI intolerance, or lack of efficacy achieve guideline-recommended PTH targets (<600 pg/mL) following conversion to etelcalcetide, with median PTH reduction of 54.8% [3]. In dedicated adherence studies, switching non-adherent patients from cinacalcet to etelcalcetide reduced mean PTH from 818 to 367 pg/mL (P<0.001) [4].

Pharmacoeconomic Modeling Requiring Comparative Efficacy and Safety Inputs

Health economists and outcomes researchers constructing cost-effectiveness models for SHPT therapies should utilize the quantitative comparative data from the etelcalcetide versus cinacalcet head-to-head trial: 12.2 percentage point absolute difference in ≥50% PTH reduction favoring etelcalcetide (52.4% vs 40.2%) [2], 10.3 percentage point higher hypocalcemia rate with etelcalcetide (71.0% vs 60.7%) [2], and established differences in drug-drug interaction profiles (no CYP450 involvement for etelcalcetide vs CYP2D6 inhibition for cinacalcet) [5]. These parameters should inform decision-analytic models evaluating total cost of care.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etelcalcetide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.